
2-Bromo-5-fluorophenyl difluoromethyl sulphone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-fluorophenyl difluoromethyl sulphone is a chemical compound with the molecular formula C7H4BrF3O2S and a molecular weight of 289.07 g/mol . This compound is characterized by the presence of bromine, fluorine, and sulfone functional groups, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
The synthesis of 2-Bromo-5-fluorophenyl difluoromethyl sulphone typically involves the reaction of 2-bromo-5-fluorophenyl difluoromethyl sulfoxide with an oxidizing agent to form the sulfone. Common oxidizing agents used in this reaction include hydrogen peroxide (H2O2) and sodium periodate (NaIO4). The reaction is usually carried out in an organic solvent such as dichloromethane (CH2Cl2) under controlled temperature and pH conditions .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. These methods often include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
2-Bromo-5-fluorophenyl difluoromethyl sulphone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles such as amines, thiols, and alkoxides. Common reagents for these reactions include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
Oxidation Reactions: The sulfone group can be further oxidized to form sulfonic acids using strong oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction Reactions: The sulfone group can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-Bromo-5-fluorophenyl difluoromethyl sulphone has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with specific amino acid residues.
Mécanisme D'action
The mechanism of action of 2-Bromo-5-fluorophenyl difluoromethyl sulphone involves its ability to interact with specific molecular targets, such as enzymes and receptors. The bromine and fluorine atoms in the compound can form strong covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The sulfone group can also participate in hydrogen bonding and electrostatic interactions, further enhancing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
2-Bromo-5-fluorophenyl difluoromethyl sulphone can be compared with other similar compounds, such as:
2-Bromo-5-fluorophenyl methyl sulfone: This compound lacks the difluoromethyl group, which may result in different reactivity and binding properties.
2-Bromo-5-fluorophenyl trifluoromethyl sulfone: The presence of an additional fluorine atom in the trifluoromethyl group can enhance the compound’s electron-withdrawing effects and alter its chemical behavior.
2-Bromo-5-chlorophenyl difluoromethyl sulfone: The substitution of fluorine with chlorine can affect the compound’s reactivity and interactions with biological targets.
These comparisons highlight the unique properties of this compound, particularly its balance of reactivity and stability, which make it a valuable compound in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C7H4BrF3O2S |
|---|---|
Poids moléculaire |
289.07 g/mol |
Nom IUPAC |
1-bromo-2-(difluoromethylsulfonyl)-4-fluorobenzene |
InChI |
InChI=1S/C7H4BrF3O2S/c8-5-2-1-4(9)3-6(5)14(12,13)7(10)11/h1-3,7H |
Clé InChI |
GICOZDNVHRXBAW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)S(=O)(=O)C(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


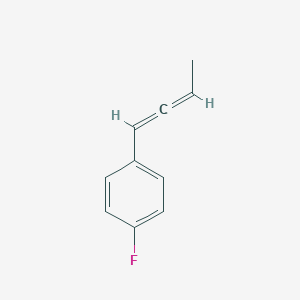
![N-(3'-Formyl[1,1'-biphenyl]-3-yl)acetamide](/img/structure/B12856684.png)
![(5AR,10bS)-2-(2,6-diethylphenyl)-2,5a,6,10b-tetrahydro-4H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium chloride](/img/structure/B12856686.png)

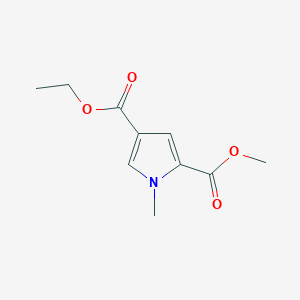

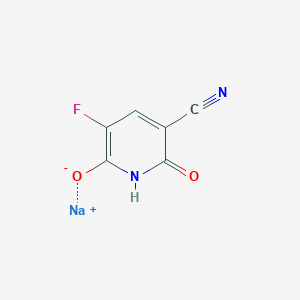
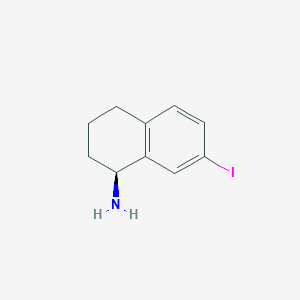
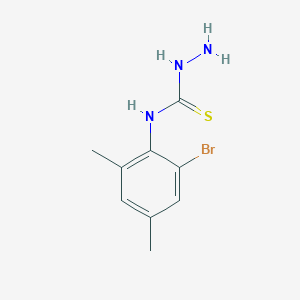
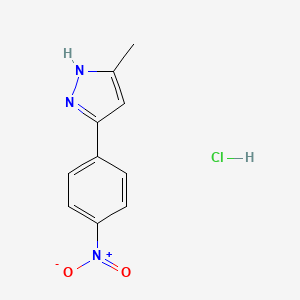
![2-(Carboxymethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B12856760.png)


![Ethyl 4-[(6-fluoroquinolin-2-yl)methyl]piperazine-1-carboxylate](/img/structure/B12856782.png)
